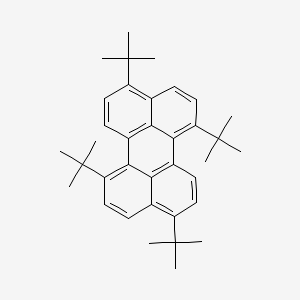
1,4,7,10-Tetratert-butylperylene
Descripción general
Descripción
1,4,7,10-Tetratert-butylperylene (TBBP) is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively for its wide range of applications in the scientific and industrial research fields. It is a derivative of perylene and is one of the most abundant PAHs in the environment. TBBP has been studied for its potential use in photochemistry, organic synthesis, and organic semiconductors. In addition, it has been used for the study of its biochemical and physiological effects on living organisms.
Aplicaciones Científicas De Investigación
Organic Optoelectronic Devices
1,4,7,10-Tetratert-butylperylene: is a solid, yellow crystal with high thermal stability and is insoluble in water but soluble in organic solvents like toluene and dimethylformamide . Its electronic and optical properties make it an excellent material for organic optoelectronic devices such as Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) . In OLEDs, it can be used as an emissive layer due to its ability to emit light upon electrical excitation. For OPVs, its strong absorption in the visible spectrum makes it a potential candidate for photoactive layers.
Organic Semiconductor Material
The compound’s good electronic properties also allow it to function as an organic semiconductor . It can be used in the development of thin-film transistors or integrated in circuits for flexible electronics. Its high melting point suggests stability in various processing conditions, which is crucial for manufacturing semiconductor devices .
Nanotechnology
Lastly, in nanotechnology, this compound can be used to create nanoscale devices or coatings. Its molecular structure allows for the formation of stable nanostructures, which can be used in a variety of applications, from nanoelectronics to nanomedicine.
Each of these applications leverages the unique properties of 1,4,7,10-Tetratert-butylperylene , such as its high thermal stability, electronic properties, and insolubility in water, making it a versatile compound in scientific research .
Propiedades
IUPAC Name |
1,4,7,10-tetratert-butylperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44/c1-33(2,3)25-17-15-23-29-21(25)13-19-27(35(7,8)9)31(29)24-16-18-26(34(4,5)6)22-14-20-28(36(10,11)12)32(23)30(22)24/h13-20H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBGJGAHVLTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC(=C3C2=C(C=C1)C4=C(C=CC5=C(C=CC3=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621642 | |
| Record name | 1,4,7,10-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10-Tetratert-butylperylene | |
CAS RN |
677275-33-1 | |
| Record name | 1,4,7,10-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




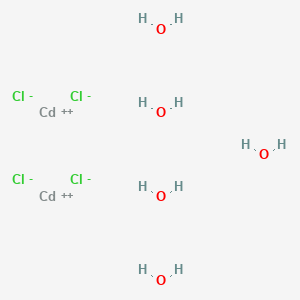
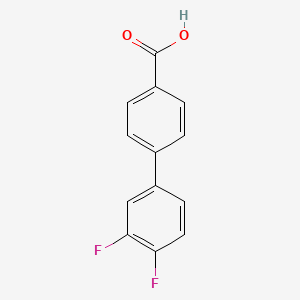
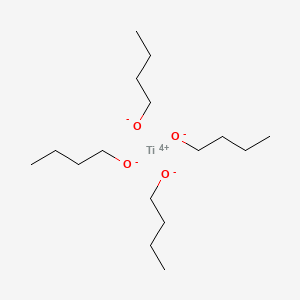
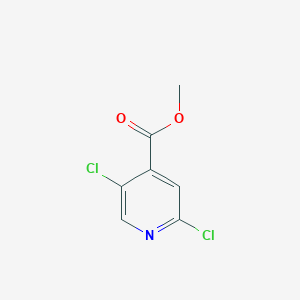
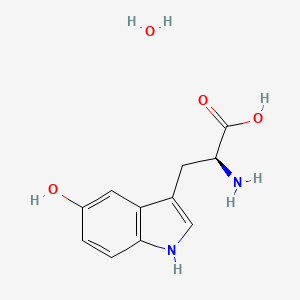
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
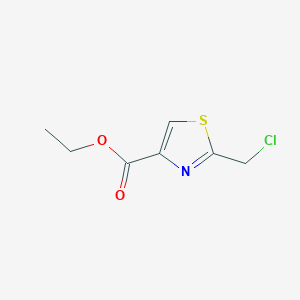

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)


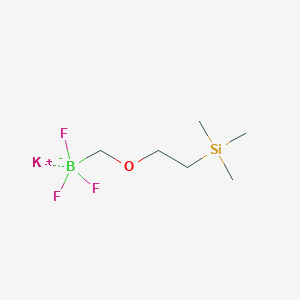
![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)